![molecular formula C21H27N3O B7539530 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in the field of cancer research. BPU belongs to the class of urea derivatives and has been shown to exhibit potent anti-tumor activity in several types of cancer cells.
Mecanismo De Acción
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea works by inhibiting the activity of tubulin, a protein that is essential for cell division. Tubulin plays a critical role in the formation of the microtubule network, which is responsible for the separation of chromosomes during cell division. 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea binds to tubulin and disrupts the microtubule network, preventing the separation of chromosomes and ultimately leading to cell death.
Biochemical and Physiological Effects:
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea has been shown to exhibit potent anti-tumor activity in several types of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea has been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea is its potent anti-tumor activity in several types of cancer cells. 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea has also been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea is its complex synthesis method, which requires expertise in organic chemistry and careful handling of reagents.
Direcciones Futuras
There are several future directions for research on 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea. One potential direction is to investigate the use of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea in combination with other anti-cancer agents to enhance its anti-tumor activity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea in animal models to determine its efficacy and safety in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea in cancer therapy.
Métodos De Síntesis
The synthesis of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea involves the condensation of benzyl isocyanate with 2-(piperidin-1-ylmethyl)benzaldehyde in the presence of a catalyst. The resulting intermediate is then treated with urea to obtain 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea. The synthesis of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea is a multi-step process that requires expertise in organic chemistry and careful handling of reagents.
Aplicaciones Científicas De Investigación
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea has been studied extensively for its potential applications in cancer research. It has been shown to exhibit potent anti-tumor activity in several types of cancer cells, including breast, lung, and prostate cancer. 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea works by inhibiting the activity of a protein called tubulin, which is essential for cell division. By inhibiting tubulin activity, 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea prevents cancer cells from dividing and growing.
Propiedades
IUPAC Name |
1-benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c25-21(22-15-18-9-3-1-4-10-18)23-16-19-11-5-6-12-20(19)17-24-13-7-2-8-14-24/h1,3-6,9-12H,2,7-8,13-17H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVBONDXEOCFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2CNC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)
![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)

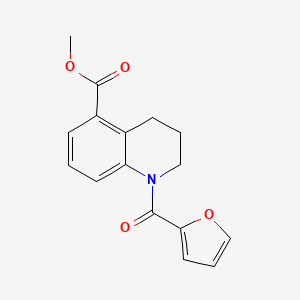
![N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7539484.png)
![N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7539494.png)
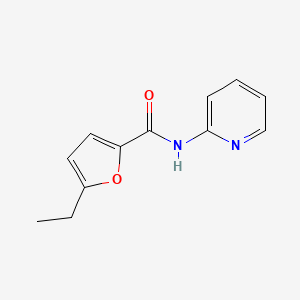
![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide](/img/structure/B7539502.png)
![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
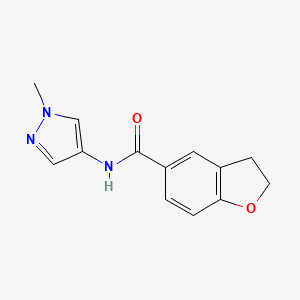
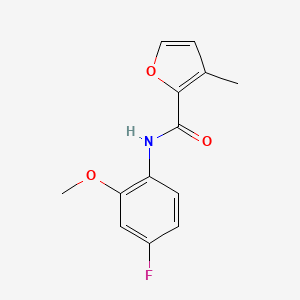
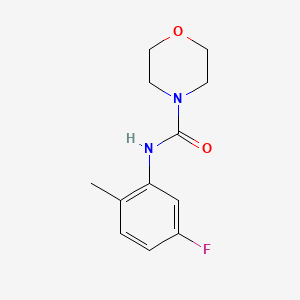
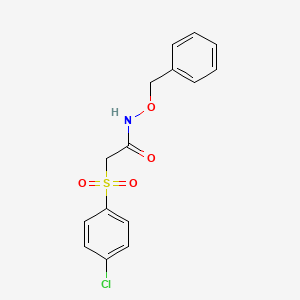
![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)